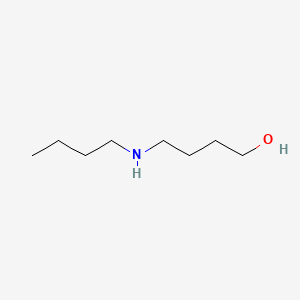

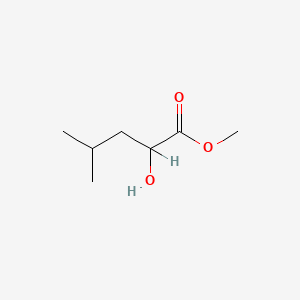

Methyl 2-hydroxy-4-methylpentanoate

Vue d'ensemble

Description

Le 2-hydroxy-4-méthylvalérate de méthyle est un composé organique de formule moléculaire C7H14O3. Il s'agit d'un liquide incolore à l'odeur sucrée et fruitée, qui est l'un des principaux composés volatils présents dans le vinaigre aromatique de Zhenjiang

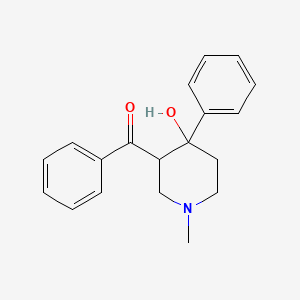

Mécanisme D'action

Target of Action

Methyl 2-hydroxy-4-methylpentanoate, also known as 2-Hydroxyisocaproic acid, methyl ester , is a compound with a fruity odor . It is primarily used as a flavoring agent . The primary targets of this compound are the olfactory receptors that detect smell. These receptors play a crucial role in the perception of taste and flavor.

Analyse Biochimique

Biochemical Properties

Methyl 2-hydroxy-4-methylpentanoate plays a significant role in biochemical reactions, particularly in esterification and hydrolysis processes. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for the metabolism and breakdown of ester compounds in biological systems. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through ester bond formation and cleavage .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. This compound also impacts gene expression by altering the transcriptional activity of specific genes . Furthermore, this compound affects cellular metabolism by participating in metabolic pathways that involve ester compounds, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through ester bond formation and cleavage. This compound can act as a substrate for esterases and lipases, leading to the hydrolysis of ester bonds and the release of 2-hydroxy-4-methylpentanoic acid . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or enzymes, leading to the formation of 2-hydroxy-4-methylpentanoic acid . Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including enzyme inhibition, disruption of metabolic pathways, and adverse effects on organ function . Threshold effects may be observed, where a specific dosage level triggers significant changes in cellular and physiological responses .

Metabolic Pathways

This compound is involved in metabolic pathways that include esterification and hydrolysis reactions. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2-hydroxy-4-methylpentanoic acid . This compound can also affect metabolic flux by influencing the levels of metabolites involved in ester metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .

Méthodes De Préparation

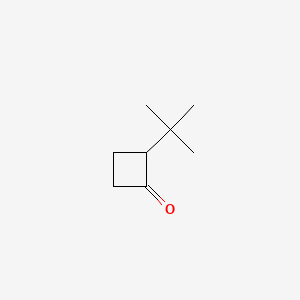

Voies de synthèse et conditions de réaction : Le 2-hydroxy-4-méthylvalérate de méthyle peut être synthétisé par estérification de l'acide 2-hydroxy-4-méthylvalérique avec du méthanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction se produit généralement sous reflux pour assurer une conversion complète de l'acide en ester.

Méthodes de production industrielle : Dans les milieux industriels, la production de 2-hydroxy-4-méthylvalérate de méthyle implique des procédés d'estérification similaires, mais à plus grande échelle. La réaction est réalisée dans de grands réacteurs avec agitation continue et température contrôlée afin d'optimiser le rendement et la pureté. Le produit est ensuite purifié par distillation pour éliminer les matières premières et les sous-produits non réagis.

Types de réactions :

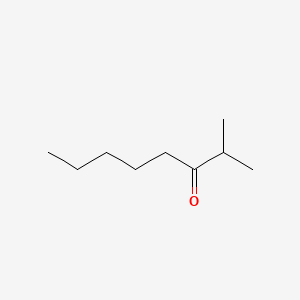

Oxydation : Le 2-hydroxy-4-méthylvalérate de méthyle peut subir des réactions d'oxydation pour former les cétones ou les acides carboxyliques correspondants.

Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.

Substitution : Il peut participer à des réactions de substitution nucléophile où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent être utilisés pour les réactions de substitution.

Principaux produits :

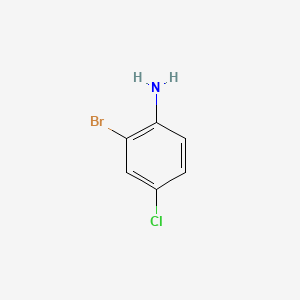

Oxydation : Formation d'acide 2-céto-4-méthylvalérique ou d'acide 2-hydroxy-4-méthylvalérique.

Réduction : Formation de 2-hydroxy-4-méthylpentanol.

Substitution : Formation de 2-chloro-4-méthylvalérate ou de 2-bromo-4-méthylvalérate.

4. Applications de recherche scientifique

Le 2-hydroxy-4-méthylvalérate de méthyle est utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : En tant que réactif en synthèse organique et en tant que standard pour les méthodes analytiques.

Biologie : Étude des voies métaboliques et de la biosynthèse des composés volatils dans les micro-organismes.

Médecine : Étude de son potentiel en tant qu'agent aromatisant ou dans le développement de produits pharmaceutiques.

Industrie : Utilisé dans la production d'arômes et de parfums, notamment dans l'industrie alimentaire et des boissons.

5. Mécanisme d'action

Le mécanisme d'action du 2-hydroxy-4-méthylvalérate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Dans les systèmes biologiques, il est métabolisé par des enzymes pour former divers intermédiaires qui contribuent à son odeur et à sa saveur caractéristiques. Les effets du composé sont médiés par son interaction avec les récepteurs olfactifs, ce qui conduit à la perception de son arôme fruité .

Applications De Recherche Scientifique

Methyl 2-hydroxy-4-methylvalerate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.

Biology: Studying the metabolic pathways and biosynthesis of volatile compounds in microorganisms.

Medicine: Investigating its potential as a flavoring agent or in the development of pharmaceuticals.

Industry: Used in the production of flavors and fragrances, particularly in the food and beverage industry.

Comparaison Avec Des Composés Similaires

Le 2-hydroxy-4-méthylvalérate de méthyle peut être comparé à d'autres composés similaires tels que :

- 2-hydroxy-4-méthylpentanoate de méthyle

- Acide 4-méthylvalérique

- Acide 2-hydroxy-4-méthylpentanoïque

Unicité : Le 2-hydroxy-4-méthylvalérate de méthyle est unique en raison de sa structure spécifique, qui lui confère une odeur sucrée et fruitée distinctive. Cela le rend particulièrement précieux dans l'industrie des arômes et des parfums. De plus, sa présence dans le vinaigre aromatique de Zhenjiang souligne son importance en chimie alimentaire et en microbiologie .

Propriétés

IUPAC Name |

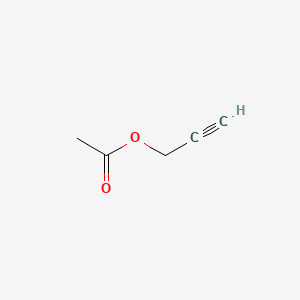

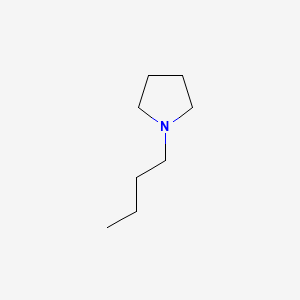

methyl 2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)4-6(8)7(9)10-3/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSNYUDSMPILKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865995 | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with sweet, fruity, musty odour | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in fat | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.951-0.957 | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/469/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

40348-72-9 | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40348-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040348729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-4-methylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-HYDROXY-4-METHYLPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G89113PPP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl DL-Leucate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036231 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 2-hydroxy-4-methylpentanoate in rambutan fruit?

A1: this compound is a significant volatile compound found in rambutan fruit (Baccaurea motleyana). While not the most abundant volatile, it contributes to the overall aroma profile of the fruit alongside other esters like methyl 2-hydroxy-3-methylbutanoate and methyl 2-hydroxy-3-methylpentanoate. These compounds, along with the major volatile compound (E)-hex-2-enal, are likely key contributors to the characteristic scent of rambutan. []

Q2: Are there any known studies investigating the specific sensory properties of this compound in relation to fruit aroma?

A2: While the provided research [] identifies this compound as a volatile constituent of rambutan fruit, it doesn't delve into its specific sensory properties. Further research would be needed to determine the individual aroma characteristics contributed by this compound and its potential impact on consumer perception of fruit flavor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one](/img/structure/B1265550.png)